2-Bromo-3-(2-ethoxyethoxy)aniline
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Overview
Description
2-Bromo-3-(2-ethoxyethoxy)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, characterized by the presence of an amino group attached to a benzene ring. This particular compound features a bromine atom and a 2-ethoxyethoxy group attached to the benzene ring, making it a unique derivative of aniline.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(2-ethoxyethoxy)aniline typically involves the bromination of 3-(2-ethoxyethoxy)aniline. The process can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile at a controlled temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(2-ethoxyethoxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling, where the compound reacts with boronic acids in the presence of a palladium catalyst.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or imines.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acids, base (e.g., potassium carbonate), and an organic solvent (e.g., toluene or ethanol) under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Various substituted anilines depending on the nucleophile used.
Oxidation Products: Nitro derivatives.
Reduction Products: Corresponding amines.
Scientific Research Applications
2-Bromo-3-(2-ethoxyethoxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(2-ethoxyethoxy)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the ethoxyethoxy group can influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromoaniline: Lacks the ethoxyethoxy group, making it less versatile in certain synthetic applications.
3-(2-Ethoxyethoxy)aniline: Lacks the bromine atom, affecting its reactivity in substitution reactions.
2-Bromo-4-(2-ethoxyethoxy)aniline: A positional isomer with different chemical properties and reactivity.
Uniqueness
2-Bromo-3-(2-ethoxyethoxy)aniline is unique due to the presence of both the bromine atom and the 2-ethoxyethoxy group, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in synthetic chemistry and potential biological activities.
Properties
IUPAC Name |
2-bromo-3-(2-ethoxyethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2/c1-2-13-6-7-14-9-5-3-4-8(12)10(9)11/h3-5H,2,6-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJOFQRIFFGCJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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